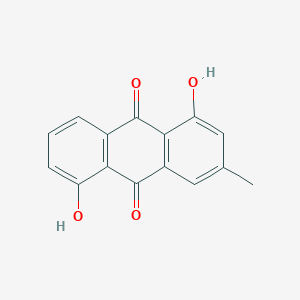
1,5-Dihydroxy-3-methylanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxy-3-methylanthraquinone is a derivative of anthraquinone, a polycyclic aromatic compound known for its diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound features two hydroxyl groups (-OH) at positions 1 and 5, and a methyl group (-CH3) at position 3 on the anthraquinone core structure.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Friedel-Crafts acylation of anthraquinone with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Alternative Methods: Another approach involves the oxidation of 1,5-dihydroxy-3-methylanthrone using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Process: Some manufacturers employ continuous flow reactors to enhance production efficiency and ensure consistent product quality.
Chemical Reactions Analysis
1,5-Dihydroxy-3-methylanthraquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce anthraquinone-1,5,8-trisulfonic acid, a key intermediate in the production of dyes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxyanthrone, which is useful in organic synthesis.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthraquinone core, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Lewis acids like AlCl3 and strong bases such as sodium hydroxide (NaOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Anthraquinone-1,5,8-trisulfonic acid, anthraquinone-1,5-dione.
Reduction Products: 1,5-Dihydroxy-3-methylanthrone.
Substitution Products: Various functionalized anthraquinones.
Scientific Research Applications
1,5-Dihydroxy-3-methylanthraquinone has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,5-Dihydroxy-3-methylanthraquinone exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1,5-Dihydroxy-3-methylanthraquinone is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1,5-Dihydroxy-2-methylanthraquinone, 1,5-Dihydroxy-4-methylanthraquinone, 1,5-Dihydroxy-6-methylanthraquinone.
Uniqueness: The presence of the methyl group at position 3 distinguishes it from other derivatives, affecting its chemical reactivity and biological activity.
Properties
CAS No. |
21891-63-4 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1,5-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-5-9-13(11(17)6-7)14(18)8-3-2-4-10(16)12(8)15(9)19/h2-6,16-17H,1H3 |
InChI Key |
IYNJGYCVIYBFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















